molecular formula C15H14O3 B1334130 3'-Ethoxy-biphenyl-3-carboxylic acid CAS No. 669713-71-7

3'-Ethoxy-biphenyl-3-carboxylic acid

Cat. No.: B1334130
CAS No.: 669713-71-7
M. Wt: 242.27 g/mol
InChI Key: MXTHFRNNBDCGFY-UHFFFAOYSA-N
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Description

3-Ethoxy-biphenyl-3-carboxylic acid (3-EBC) is an organic compound belonging to the family of aromatic carboxylic acids. It is a colorless solid with a molecular formula of C12H10O2. 3-EBC has a variety of applications in the scientific research field due to its unique properties. It is used in a range of laboratory experiments as a reagent, catalyst, and inhibitor. In addition, 3-EBC has been studied for its potential to be used in drug development and as a therapeutic agent.

Scientific Research Applications

Synthesis and Derivative Formation

3'-Ethoxy-biphenyl-3-carboxylic acid and its derivatives have been synthesized and studied for various applications. A notable synthesis involves the conversion of 4-methylsalicylic acid through simultaneous esterification and etherification, leading to various derivatives with an overall yield of 58% (W. Mi, 2006). Additionally, derivatives such as 3-ethoxy-4-ethoxycarbonylphenylacetic acid have been explored for their potential in various chemical transformations.

Applications in Metal-Organic Frameworks (MOFs)

Tetra-carboxylic acid-based 3D porous MOFs, incorporating variants of this compound, have been constructed using hydrothermal synthesis. These MOFs demonstrate significant performances in electrocatalysis, particularly for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) (Qi Qiu et al., 2020).

Role in Biaryl Carboxylic Acids

Studies have shown that 3-ethoxy-2-phenylbenzoic acid, a similar derivative, exhibits superior yield and selectivity in the direct arylation of indoles with bromobenzenes, demonstrating its significance in synthetic chemistry (Jing-Jing Pi et al., 2018).

Potential in Chemosensing and Bioimaging

Research on chemosensors for Al(3+) detection in living cells has utilized compounds like 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid, a derivative of this compound, for fluorescence turn-on sensing and bioimaging due to its aggregation-induced-emission (AIE) effect and complexation capability (Shilang Gui et al., 2015).

Crystal Structure Analysis

The compound has been analyzed for its crystal structure, providing insights into its hydrogen bonding and thermal motion characteristics, which are crucial for understanding its chemical behavior (A. Blackburn et al., 1996).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Properties

IUPAC Name

3-(3-ethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTHFRNNBDCGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374464
Record name 3'-Ethoxy-biphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-71-7
Record name 3'-Ethoxy-biphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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